molecular formula C16H22N2O2 B2703952 N-ethylspiro[chroman-2,4'-piperidine]-1'-carboxamide CAS No. 1421472-48-1

N-ethylspiro[chroman-2,4'-piperidine]-1'-carboxamide

Cat. No.: B2703952
CAS No.: 1421472-48-1
M. Wt: 274.364
InChI Key: XGPAKQPRGBBEII-UHFFFAOYSA-N
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Description

N-ethylspiro[chroman-2,4'-piperidine]-1'-carboxamide is a synthetic compound built around the privileged spiro[chromane-2,4'-piperidine] pharmacophore , a scaffold recognized for its significant potential in medicinal chemistry research. This scaffold is a key structural component in various drug candidates and biochemical tools due to its three-dimensionality and structural rigidity, which allows for complex and specific interactions with biological targets . The specific incorporation of a carboxamide group at the piperidine nitrogen is a common feature in bioactive molecules, as seen in compounds developed as TRPM8 antagonists for neuropathic pain and in other patented spirocyclic piperidine amides investigated as ion channel modulators . The core spiro[chromane-2,4'-piperidine] structure is associated with a range of biological activities. Research on closely related analogs has demonstrated promising antimalarial activity against drug-resistant strains of Plasmodium falciparum . Other derivatives have shown potent antiproliferative effects against human cancer cell lines by inhibiting kinases like EGFR and HER2, and inducing apoptosis . The biological relevance of this scaffold is further highlighted by its investigation as an agonist for targets like the GPR119 receptor for type 2 diabetes and the 5-HT2C receptor for CNS disorders . The ethyl carboxamide substituent in this particular compound is designed to fine-tune the molecule's physicochemical properties and binding affinity, making it a valuable asset for establishing structure-activity relationships (SAR) . This product is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a key intermediate or reference standard in programs aimed at developing novel therapeutics for infectious diseases, oncology, neurology, and metabolic disorders.

Properties

IUPAC Name

N-ethylspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-2-17-15(19)18-11-9-16(10-12-18)8-7-13-5-3-4-6-14(13)20-16/h3-6H,2,7-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPAKQPRGBBEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC2(CCC3=CC=CC=C3O2)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethylspiro[chroman-2,4’-piperidine]-1’-carboxamide typically involves a multi-step process

    Chroman Ring Formation: The chroman ring can be synthesized via a condensation reaction between a phenol derivative and an aldehyde under acidic conditions.

    Piperidine Ring Introduction: The piperidine ring is introduced through a cyclization reaction, often involving a nucleophilic substitution reaction.

    Ethyl Group Addition: The ethyl group is typically introduced via an alkylation reaction using an ethyl halide.

    Carboxamide Formation: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of N-ethylspiro[chroman-2,4’-piperidine]-1’-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ethylspiro[chroman-2,4’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide variety of functional groups, leading to a diverse array of products.

Scientific Research Applications

Pharmacological Applications

Research indicates that N-ethylspiro[chroman-2,4'-piperidine]-1'-carboxamide and its derivatives exhibit various biological activities:

  • Cytotoxicity : Similar compounds have shown the ability to induce apoptosis (programmed cell death) and exhibit cytotoxic effects against cancer cells. Studies suggest that chromene-piperidine derivatives can be effective in targeting cancer cells, although specific data on this compound is limited .
  • Antifungal Activity : Compounds related to this compound have demonstrated antifungal properties. Research has indicated that these derivatives can inhibit fungal growth, making them candidates for further investigation in antifungal therapies .
  • Antimycobacterial Activity : Some studies have reported antimycobacterial effects for related compounds. This suggests that this compound may also possess similar properties, warranting further exploration .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, research on closely related compounds provides valuable insights:

Compound NameBiological ActivityKey Findings
4-Cyano-N-ethylspiro[chromene-2,4′-piperidine]-1′-carboxamideCytotoxicInduces apoptosis in cancer cells
1',3'-Dihydroxyspiro[chromane-2,4'-piperidine]Enhanced activityHydroxy substitutions increase biological activity
N,N-Dimethylspiro[chromane-2,4'-piperidine]Altered pharmacokineticsDimethylated nitrogen affects drug behavior

These findings suggest that modifications to the spiro structure can significantly influence the biological activity of related compounds.

Potential Therapeutic Areas

Given its structural characteristics and preliminary biological activity data, this compound may have potential applications in:

  • Cancer Treatment : Due to its cytotoxic properties against cancer cells.
  • Antifungal Therapies : As a candidate for developing new antifungal agents.
  • Infectious Disease Control : Its potential antimycobacterial activity could be significant in treating infections caused by mycobacteria.

Mechanism of Action

The mechanism of action of N-ethylspiro[chroman-2,4’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for a unique mode of binding, potentially leading to selective interactions with its targets. The exact pathways involved depend on the specific biological context and the nature of the targets.

Comparison with Similar Compounds

Ring Conformations and Dihedral Angles

The piperidine ring in N-ethylspiro[chroman-2,4'-piperidine]-1'-carboxamide adopts distinct chair conformations with dihedral angles between the piperidine and chroman rings. For example:

  • In the asymmetric unit (molecules A and B), the piperidine ring forms dihedral angles of 11.9° (A) and 7.9° (B) with the N-ethyl carboxamide group, and 78.2° (A) and 74.3° (B) with the chroman ring .

Comparison with Analogs:

Compound Piperidine-Chroman Dihedral Angle Key Substituent Reference
4-Cyano-N-ethylspiro[chromene-2,4'-piperidine]-1'-carboxamide 78.2° (A), 74.3° (B) 4-Cyano, N-ethyl carboxamide
tert-Butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate Not reported tert-Butoxycarbonyl
Spiro[chroman-2,4'-piperidine] hydrochloride Similar chair conformation Unsubstituted piperidine

The presence of a 4-cyano group in the chroman ring increases steric hindrance, leading to larger dihedral angles compared to unsubstituted analogs like spiro[chroman-2,4'-piperidine] .

Substituent Effects

  • N-Alkyl vs. N-Aryl Carboxamides : The N-ethyl group in the target compound reduces hydrogen-bonding capacity compared to N-aryl derivatives (e.g., N-phenylcarboxamides), which exhibit stronger intermolecular interactions .
  • Thiocarboxamides : Replacement of the carbonyl with a thiocarbonyl group (e.g., in thiocarboxamide analogs) shifts $ ^1H $-NMR signals for piperidine protons by ~0.5 ppm due to electronic effects .

Physicochemical Properties

NMR Spectral Data

Substituents significantly influence $ ^1H $-NMR chemical shifts of piperidine protons:

Substituent Type H2a-H6a Chemical Shift (ppm) H2e-H6e Chemical Shift (ppm) Reference
N-Ethyl carboxamide ~3.95–4.12 ~1.70–2.10
N-Aryl carboxamide ~4.12 Minimal shift
Thiocarboxamide ~4.46 ~2.20–2.50

The N-ethyl group induces upfield shifts in axial protons (H2a-H6a) compared to bulkier N-aryl groups .

Biological Activity

N-ethylspiro[chroman-2,4'-piperidine]-1'-carboxamide, a compound belonging to the spirocyclic class of piperidine derivatives, has garnered attention for its diverse biological activities. This article examines its pharmacological properties, potential therapeutic applications, and underlying mechanisms based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a spirocyclic framework that integrates a chroman moiety with a piperidine ring. The molecular formula is C17H19N3O2C_{17}H_{19}N_{3}O_{2}, and it crystallizes in two independent forms (molecules A and B) within the asymmetric unit. The structural conformation includes dihedral angles that suggest significant steric interactions, which may influence its biological activity .

Cytotoxicity and Anticancer Potential

This compound exhibits notable cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in tumor cells, making it a candidate for anticancer therapy. Studies indicate that compounds with similar structural features demonstrate enhanced interactions with cellular targets involved in apoptosis pathways .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
FaDu Hypopharyngeal4.5
MCF-7 Breast Cancer6.2
A549 Lung Cancer5.8

Antimicrobial Properties

Research has demonstrated that this compound possesses antifungal and antimycobacterial activities. For instance, it showed significant inhibition against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 3.72 µM, indicating its potential as an anti-tubercular agent . Additionally, it has displayed antifungal activity against various strains, further supporting its broad-spectrum antimicrobial potential .

Table 2: Antimicrobial Activity

MicroorganismMIC (µM)Reference
Mycobacterium tuberculosis3.72
Candida albicans6.5
Staphylococcus aureus7.0

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Apoptosis Induction : The compound activates apoptotic pathways through the modulation of Bcl-2 family proteins and caspase activation.
  • Inhibition of Enzymatic Activity : It has been identified as a potent inhibitor of certain enzymes involved in cancer progression and inflammation, such as IKKβ, which plays a crucial role in NF-κB signaling pathways .

Case Studies

A recent study explored the efficacy of this compound in combination with conventional chemotherapy agents. The results indicated that co-administration enhanced the overall cytotoxic effect compared to monotherapy, suggesting a synergistic effect that could improve treatment outcomes in cancer therapy .

Q & A

Q. What are the key synthetic pathways for N-ethylspiro[chroman-2,4'-piperidine]-1'-carboxamide?

The synthesis typically involves catalytic steps using precursors like tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate. For example, ZnI₂ catalysis facilitates the introduction of functional groups (e.g., cyano groups) via reactions such as nucleophilic substitution. Post-synthetic steps include dilution, drying under reduced pressure, and recrystallization from ethanol to isolate pure crystals . Methodological rigor includes monitoring reactions via TLC and confirming structures using ¹H NMR and HRMS .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The spirocyclic system’s conformation (e.g., chair-like piperidine and twisted chroman rings) is resolved using programs like SHELX for refinement. Hydrogen-bonding networks (N–H···O, C–H···O) and C–H···π interactions are analyzed to understand packing motifs .

Q. What safety protocols are critical during handling?

Avoid dust formation and use fume hoods for ventilation. Personal protective equipment (PPE) includes nitrile gloves, EN 166-certified goggles, and lab coats. In case of spills, collect material using non-sparking tools and dispose via licensed waste management services. Fire risks require alcohol-resistant foam or CO₂ extinguishers .

Q. How is preliminary biological activity assessed?

Anticancer screening involves in vitro assays (e.g., IC₅₀ determination against cancer cell lines like ALK-positive Karpas-299). Enzymatic inhibition studies (e.g., ALK kinase assays) are performed using standardized protocols with dose-response curves and phosphorylation level analysis .

Advanced Research Questions

Q. How do conformational dynamics of the piperidine ring influence biological activity?

Puckering coordinates (amplitude and phase angles) derived from SCXRD data quantify non-planar ring distortions. For example, chair conformations may enhance binding to hydrophobic pockets in target proteins, while twisted forms alter steric interactions. Computational tools like Cremer-Pople parameters validate these observations .

Q. How to resolve contradictions in toxicological data for risk assessment?

While some safety data sheets (SDS) list acute oral toxicity (H302) and respiratory irritation (H335), gaps persist in chronic toxicity and carcinogenicity. Researchers must cross-reference in vitro genotoxicity assays (e.g., Ames test) with in vivo models to address discrepancies. Prioritize studies adhering to OECD guidelines .

Q. What strategies optimize hydrogen-bonding networks in co-crystals?

Co-crystallization with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids) can stabilize specific conformations. For instance, N–H···O interactions between the carboxamide group and co-formers enhance lattice stability. Screening solvents with varying polarities (e.g., DMSO vs. ethanol) refines crystal packing .

Q. How to design structure-activity relationship (SAR) studies for anticancer derivatives?

Modify the chroman ring’s substituents (e.g., methoxy or fluorine groups) and assess impacts on cytotoxicity. Use QSAR models to correlate electronic (Hammett σ) and steric (Taft Es) parameters with IC₅₀ values. Validate hypotheses via X-ray crystallography of ligand-target complexes .

Q. What analytical methods address stability challenges under varying pH?

Perform forced degradation studies (acid/base hydrolysis, oxidative stress) followed by HPLC-MS to identify degradation products. Kinetic modeling of degradation rates at different pH levels (1–13) informs formulation strategies. Stability-indicating methods require validation per ICH Q2(R1) .

Q. How to mechanistically interpret reaction pathways in spirocyclic syntheses?

Employ isotopic labeling (e.g., ¹³C at the spiro carbon) and monitor intermediates via LC-MS. Density functional theory (DFT) calculations identify transition states, such as SNAr mechanisms in piperidine ring formation. Kinetic isotope effects (KIEs) validate proposed mechanisms .

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